1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazinone derivative featuring a 1-methyl-6-oxo-1,6-dihydropyridazine core linked to a 3-(1H-pyrrol-1-yl)propyl group via a carboxamide bridge. Its structure combines aromaticity from the pyridazinone and pyrrole moieties with a flexible propyl chain, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
1-methyl-6-oxo-N-(3-pyrrol-1-ylpropyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)6-5-11(15-16)13(19)14-7-4-10-17-8-2-3-9-17/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVEVWVNZSIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring . Another approach is the cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by rhodium(II), to produce polysubstituted pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free reactions and one-pot cascade reactions can be advantageous for industrial applications due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
This compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In cellular assays, it has shown efficacy against several cancer cell lines, including:
- Breast cancer
- Lung cancer
Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, suggesting its role in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's. The proposed mechanism involves the inhibition of oxidative stress and inflammation within neuronal tissues.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- The presence of the pyrrol moiety enhances binding affinity to biological targets.
- Modifications on the dihydropyridazine ring can significantly alter potency and selectivity.
Case Studies
Several case studies have documented the applications and efficacy of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide:
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Substitution Patterns and Linker Variations
The following analogs highlight key structural differences and their implications:
Physicochemical and Functional Group Analysis
- Pyrrole vs.
- Linker Flexibility : The propyl chain in the target compound allows conformational adaptability, whereas rigid linkers (e.g., benzyl in BJ01468) may restrict binding to specific enzyme conformations .
Biological Activity
1-Methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in various medical applications.
Chemical Structure
The compound is characterized by the following chemical structure:
The biological activity of this compound primarily involves interactions with specific molecular targets, influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Biological Activity Overview
Research indicates that 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide exhibits several biological activities:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models, indicating possible applications in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative damage |
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity. This effect was attributed to the induction of apoptosis and cell cycle arrest mechanisms.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively.
Case Study 3: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and maintained mitochondrial function. This neuroprotective effect was linked to the activation of antioxidant pathways.
Q & A
Basic Question: How can researchers optimize the synthesis of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
- Stepwise Functionalization : Introduce the pyrrole-propylamine side chain via nucleophilic substitution or amidation, as seen in analogous dihydropyridazine derivatives .
- Temperature and Solvent Selection : Maintain reflux conditions (e.g., in ethanol or DMF) to enhance reaction efficiency, with yields improved by 15–20% through temperature gradients .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >98% HPLC purity .
Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CD₃OD to confirm substituent positions (e.g., δ ~11.55 ppm for NH protons in pyrrole-carboxamide derivatives) .
- LCMS/ESIMS : Monitor molecular ion peaks (e.g., m/z 392–417 range for similar compounds) and isotopic patterns to verify molecular weight .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .
Advanced Question: How can computational chemistry aid in predicting the reactivity or biological targets of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation by 30–40% .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases, proteases) based on the pyrrole-carboxamide pharmacophore .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize synthesis targets .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Statistical Experimental Design : Implement factorial designs (e.g., 2³ full factorial) to isolate variables (e.g., concentration, pH) causing divergent results .
- Dose-Response Validation : Repeat assays (n ≥ 3) under standardized conditions (e.g., cell lines, incubation time) to confirm IC₅₀ values .
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, identifying outliers through funnel plots or sensitivity analysis .
Advanced Question: What strategies are effective in studying the structure-activity relationship (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace pyrrole with pyrazole or triazole) to assess impact on bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological data from analogs to map electrostatic/hydrophobic requirements .
- Proteomics Profiling : Use SPR or ITC to measure binding kinetics with target proteins (e.g., kinases) and correlate with structural motifs .
Advanced Question: What methodologies are recommended for analyzing metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS to identify phase I/II metabolites .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then profile degradation products .
- Stability-Indicating Methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify degradation impurities at <0.1% levels .
Advanced Question: How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
Methodological Answer:
- HTS Workflow : Screen against 1,000+ targets using fluorescence polarization or AlphaScreen assays, prioritizing hits with Z’ > 0.5 .
- Mechanistic Follow-Up : Apply SPR for kinetic binding analysis and CRISPR-Cas9 knockout models to validate target engagement .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects post-treatment .
Advanced Question: What experimental controls are critical in assessing the compound’s selectivity against off-target proteins?
Methodological Answer:
- Counter-Screening Panels : Test against related enzymes (e.g., kinase family members) to calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) .
- Covalent Binding Checks : Use MALDI-TOF to detect irreversible adduct formation, ensuring reversible binding mechanisms .
- Negative Controls : Include inactive enantiomers or scaffold analogs (e.g., methyl-removed derivatives) to confirm activity specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
